molecular formula C14H17NO3 B1406277 Benzyl 6-hydroxy-3-azabicyclo[3.1.1]heptane-3-carboxylate CAS No. 1434142-26-3

Benzyl 6-hydroxy-3-azabicyclo[3.1.1]heptane-3-carboxylate

Cat. No.: B1406277
CAS No.: 1434142-26-3
M. Wt: 247.29 g/mol
InChI Key: VVOXZFXJAYBFQB-UHFFFAOYSA-N
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Description

Benzyl 6-hydroxy-3-azabicyclo[3.1.1]heptane-3-carboxylate is a chemical compound with the formula C14H17NO3 . The molecule contains a total of 37 bonds, including 20 non-H bonds, 7 multiple bonds, 3 rotatable bonds, 1 double bond, and 6 aromatic bonds . It also features 1 four-membered ring, 3 six-membered rings, 1 (thio-) carbamate (aliphatic), 1 hydroxyl group, and 1 secondary alcohol .


Molecular Structure Analysis

The molecular structure of this compound includes the arrangement of atoms and the chemical bonds that hold the atoms together . The 2D chemical structure image of this compound is also called a skeletal formula, which is the standard notation for organic molecules . The 3D chemical structure image of this compound is based on the ball-and-stick model which displays both the three-dimensional position of the atoms and the bonds between them .


Physical and Chemical Properties Analysis

This compound has a molecular weight of 247.28968 g/mol . Unfortunately, there is no further information available on its physical and chemical properties.

Scientific Research Applications

Novel Therapeutics and Drug Discovery

Research in the field of medicinal chemistry often investigates the potential therapeutic applications of novel compounds. For example, derivatives of cyclic and bicyclic structures, similar in complexity to Benzyl 6-hydroxy-3-azabicyclo[3.1.1]heptane-3-carboxylate, have been explored for their anticancer, antimicrobial, and anti-inflammatory properties. One study highlights the anticancer activities of norcantharidin analogues, showcasing the importance of structural modification in enhancing anticancer activities (Deng & Tang, 2011).

Enzyme Inhibition and Activation

Compounds with unique bicyclic structures are of interest in enzyme modulation studies, which can lead to the development of new drugs targeting specific metabolic pathways or disease states. For instance, selective functionalization of saturated C-H bonds with metalloporphyrin catalysts has been reviewed, illustrating the potential of such compounds in organic synthesis and possibly in drug metabolism (Che et al., 2011).

Antioxidant and Anti-inflammatory Properties

The study of natural and synthetic compounds for their antioxidant and anti-inflammatory properties is a significant area of research, aiming at identifying new therapeutic agents for chronic diseases. A comprehensive review on biologically active compounds of plants discusses the structure-related antioxidant, microbiological, and cytotoxic activity of selected carboxylic acids, which can be relevant to understanding the biological activities of this compound (Godlewska-Żyłkiewicz et al., 2020).

Advanced Material Science

The application of organic compounds in material science, including the development of new catalysts, polymers, and functional materials, is an area of growing interest. The synthesis and pharmacological evaluation of novel benzofused thiazole derivatives as potential antioxidant and anti-inflammatory agents illustrate the intersection of organic chemistry with material science and pharmacology (Raut et al., 2020).

Properties

IUPAC Name

benzyl 6-hydroxy-3-azabicyclo[3.1.1]heptane-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO3/c16-13-11-6-12(13)8-15(7-11)14(17)18-9-10-4-2-1-3-5-10/h1-5,11-13,16H,6-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVOXZFXJAYBFQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CN(CC1C2O)C(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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